2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
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Overview
Description
2-ethoxy-3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:
Condensation with Formic Acid: This step involves heating o-phenylenediamine with formic acid to form the benzimidazole core.
Derivatization: The benzimidazole core is then reacted with various reagents to introduce the ethoxy and hydroxycarbamimidoyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, chloroform, DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-ethoxy-3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Antimicrobial Activity: The compound exhibits antimicrobial properties and is being researched for its effectiveness against various bacterial and fungal strains.
Antiviral Research: It has shown promise in inhibiting viral replication, making it a candidate for antiviral drug development.
Antiparasitic Applications: The compound is also being explored for its potential to treat parasitic infections.
Mechanism of Action
The mechanism of action of 2-ethoxy-3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It interferes with signaling pathways that regulate cell growth, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (Z)-Ethyl-2-ethoxy-3-((2’-(N’-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-3H-benzimidazole-4-carboxylate .
- Methyl 2-ethoxy-3-((2’-(N’-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-3H-benzimidazole-4-carboxylate .
Uniqueness
2-ethoxy-3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C24H22N4O4/c1-2-32-24-26-20-9-5-8-19(23(29)30)21(20)28(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)27-31/h3-13,31H,2,14H2,1H3,(H2,25,27)(H,29,30) |
InChI Key |
GVUWKBNDBLIXDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)O |
Origin of Product |
United States |
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